MFCD18314052
Description
Typically, MDL numbers such as MFCD18314052 represent unique chemical entries in databases, cataloged based on molecular structure, synthesis routes, and applications. For instance, compounds with similar MDL identifiers (e.g., MFCD01089040, MFCD13195646) often share structural motifs, such as heterocyclic rings, halogen substituents, or boronic acid groups, which dictate their reactivity and industrial utility .
Properties
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)12-6-8(2-3-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFGILZDGBFELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684553 | |
| Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-81-8 | |
| Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18314052 typically involves the use of carbon dots derived from dimethylbiguanide. The preparation process includes the following steps:
Chemical Reactions Analysis
MFCD18314052 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the carbon dots are replaced with other chemical groups.
Scientific Research Applications
MFCD18314052 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a photoluminescent probe in various chemical analyses.
Biology: In biological research, this compound is used for imaging and tracking cellular processes.
Medicine: The compound has shown promise in the treatment of colorectal cancer.
Industry: In industrial applications, this compound is used in the development of advanced materials with enhanced photoluminescent properties.
Mechanism of Action
The mechanism of action of MFCD18314052 involves its interaction with copper ions. The compound’s biguanide functional groups chelate copper ions, leading to the generation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately resulting in apoptosis of cancer cells . Additionally, the compound’s photoluminescent properties allow it to be used as a probe for detecting copper ions in biological samples .
Comparison with Similar Compounds
Table 1: Key Molecular Properties
Notes:
Research Findings :
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common for halogenated compounds, as seen in MFCD13195646 .
- Green chemistry approaches using recyclable catalysts (e.g., A-FGO in MFCD00003330) achieve near-quantitative yields, suggesting eco-friendly routes for this compound synthesis .
Discussion :
- This compound may share the pharmaceutical utility of MFCD01089040 due to heterocyclic motifs but could differ in metabolic stability due to halogen type .
- Unlike boronic acids (MFCD13195646), halogenated analogs like this compound are less prone to hydrolysis but require harsh reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
